![molecular formula C19H18N4O B2491610 (4-aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(3aH)-yl)methanone CAS No. 195531-22-7](/img/structure/B2491610.png)
(4-aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(3aH)-yl)methanone
Overview
Description
(4-aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(3aH)-yl)methanone is a complex organic compound with a unique structure that combines an aminophenyl group and a dihydrobenzoimidazoazepinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(3aH)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydrobenzoimidazoazepinyl core, followed by the introduction of the aminophenyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(3aH)-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Pharmaceutical Applications
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Antifungal Activity
- A study evaluated a series of compounds related to this structure for their antifungal properties against pathogens like Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. The results indicated that many derivatives exhibited significant fungicidal activity at concentrations as low as 50 μg/mL.
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Cancer Research
- The compound's structural features suggest potential interactions with biological targets involved in cancer progression. Similar compounds have been explored for their ability to inhibit tumor growth, making this compound a candidate for further investigation in cancer therapeutics.
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Antimicrobial Properties
- Research indicates that compounds with similar structures often display antimicrobial effects. This property can be attributed to the presence of the aminophenyl group, which is known to enhance biological activity against various bacteria and fungi.
Research Tools
This compound can serve as a valuable research tool in biochemical assays aimed at studying enzyme interactions and cellular responses. Its unique structure allows it to interact with various biological macromolecules, facilitating investigations into pharmacodynamics and pharmacokinetics essential for drug development.
Case Studies
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Antifungal Study :
- A series of benzo[4,5]imidazo derivatives were synthesized and tested for antifungal activity. The study highlighted the effectiveness of these compounds against key phytopathogens, establishing a strong basis for their application in agricultural settings.
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Synthetic Method Development :
- Research focused on synthesizing benzo[b][1,4]oxazepines has provided insights into novel synthetic pathways that could be adapted for the production of (4-aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(3aH)-yl)methanone, showcasing its versatility in organic chemistry applications.
Mechanism of Action
The mechanism of action of (4-aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(3aH)-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to fit into binding sites and modulate biological pathways, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar aminophenyl group but lacking the complex dihydrobenzoimidazoazepinyl structure.
Phenylmethanamine: Another compound with a simpler structure compared to (4-aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(3aH)-yl)methanone.
Uniqueness
What sets this compound apart is its unique combination of functional groups and ring structures
Biological Activity
The compound (4-aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(3aH)-yl)methanone , also known by its CAS number 195531-22-7 , is a synthetic organic molecule with a complex structure that suggests potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C19H18N4O
- Molar Mass : 318.37 g/mol
- Melting Point : >250 °C
- Boiling Point : 682.3 ± 55.0 °C (predicted) .
Biological Activity Overview
The biological activity of this compound is influenced by its unique structural features, which allow it to interact with various biological targets. Compounds with similar structures have exhibited a range of pharmacological effects, including:
- Anticancer Activity : Similar compounds have shown cytotoxic effects against human myeloid leukemia cell lines such as HL-60 and U937, with IC(50) values ranging from 0.24 to 1.72 µM . The apoptosis induced by these compounds is mediated through caspase-3 activation and the release of cytochrome c from mitochondria.
- Antimicrobial Properties : The benzimidazole core present in the structure is known for its antimicrobial activity, suggesting potential applications in treating infections .
The specific mechanisms through which this compound exerts its biological effects may include:
- Caspase Activation : Induction of apoptosis via caspase pathways has been observed in related compounds .
- DNA Fragmentation : Morphological changes and internucleosomal DNA fragmentation indicative of apoptosis have been reported .
- Interaction with Biological Targets : The structural features may allow for interactions with multiple targets, potentially leading to synergistic effects.
Table 1: Summary of Biological Activities
Case Study Analysis
In a study examining hybrid molecules containing benzo[4,5]imidazo structures, it was found that these compounds exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and suggested further exploration into the structure-activity relationship (SAR) for optimizing therapeutic efficacy .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (4-aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(3aH)-yl)methanone?
- Methodology : The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and acylation. For example:
- Step 1 : Prepare the benzoimidazoazepine core via cyclization of substituted benzimidazole precursors under acidic or catalytic conditions .
- Step 2 : Introduce the 4-aminophenyl group via Friedel-Crafts acylation or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol/water mixtures .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Analytical Workflow :
- Purity : HPLC with UV detection (λ = 254 nm) and C18 columns; ≥95% purity threshold for biological assays .
- Structural Confirmation :
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1670–1700 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .
- NMR : Analyze and spectra for aromatic proton environments and azepine ring conformation .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
Q. What computational tools are suitable for predicting this compound’s physicochemical properties?
- Approach :
- LogP and Solubility : Use SwissADME or MarvinSuite to estimate partition coefficients and aqueous solubility .
- Electrostatic Potential Mapping : DFT calculations (e.g., Gaussian 16) to identify reactive sites for derivatization .
- Docking Studies : AutoDock Vina for preliminary binding affinity predictions against targets like serotonin receptors or kinases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Case Study : If in vitro assays show conflicting IC₅₀ values (e.g., kinase inhibition vs. GPCR antagonism):
Replicate Experiments : Standardize assay conditions (e.g., ATP concentration, incubation time) .
Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to identify non-specific interactions .
Structural Analog Comparison : Compare activity trends with derivatives lacking the 4-aminophenyl group to isolate pharmacophore contributions .
Q. What experimental designs are optimal for assessing metabolic stability in preclinical studies?
- Protocol :
- In Vitro Hepatic Microsomes : Incubate compound with human/rat liver microsomes (1 mg/mL protein) and NADPH. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 min .
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific interactions .
- Data Interpretation : Calculate intrinsic clearance (CL) and extrapolate to in vivo using the well-stirred model .
Q. How can researchers address low yield in the final acylation step of the synthesis?
- Troubleshooting :
- Catalyst Optimization : Replace traditional Lewis acids (e.g., AlCl₃) with milder catalysts like Bi(OTf)₃ to reduce side reactions .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to improve electrophilic reactivity of the methanone group .
- Temperature Control : Perform reactions under inert gas (N₂) at 0–5°C to stabilize intermediates .
Q. Data Analysis & Contradictions
Q. Why might NMR spectra show unexpected splitting patterns for the azepine ring protons?
- Root Cause : Conformational flexibility of the dihydroazepine ring leads to dynamic exchange broadening.
- Solution :
- Variable Temperature NMR : Acquire spectra at –20°C to slow ring inversion and resolve splitting .
- 2D NMR (COSY/NOESY) : Assign coupling partners and confirm spatial proximity of protons .
Q. How should researchers interpret conflicting LogP values from computational vs. experimental methods?
- Analysis :
- Experimental Bias : Shake-flask method may underestimate LogP due to compound aggregation. Validate via HPLC retention time correlation .
- Software Limitations : Adjust computational parameters (e.g., atomic contribution models) in ChemAxon or ACD/Labs .
Q. Methodological Best Practices
Q. What in vitro assays are recommended for preliminary toxicity profiling?
- Assay Suite :
- hERG Inhibition : Patch-clamp electrophysiology or FLIPR assays to assess cardiac risk .
- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (48–72 hr exposure) .
- Genotoxicity : Ames test (TA98 strain) with/without metabolic activation .
Q. How can researchers optimize reaction conditions for scale-up synthesis?
- Key Parameters :
- Catalyst Loading : Reduce Pd-based catalyst amounts to <1 mol% via ligand screening (e.g., XPhos vs. SPhos) .
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer for exothermic steps .
- Green Chemistry : Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) .
Properties
IUPAC Name |
(4-aminophenyl)-(2-methyl-4,5-dihydro-3aH-imidazo[4,5-d][1]benzazepin-6-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-12-21-16-10-11-23(19(24)13-6-8-14(20)9-7-13)17-5-3-2-4-15(17)18(16)22-12/h2-9,16H,10-11,20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVGQZDHSOALDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2CCN(C3=CC=CC=C3C2=N1)C(=O)C4=CC=C(C=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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